molecular formula C12H15ClFNO3S B4847793 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide

Cat. No. B4847793
M. Wt: 307.77 g/mol
InChI Key: MHVUKNNOVCHMNF-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs.

Mechanism of Action

1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide works by binding to a specific site on the CFTR protein, known as the cytoplasmic pore. This binding prevents the channel from opening, thereby reducing the flow of chloride ions and water across the cell membrane. By inhibiting CFTR activity, 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide can help to restore normal salt and water transport in cells that have defective CFTR channels.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to improve the function of mutant CFTR channels in vitro and in vivo. In animal models of cystic fibrosis, the compound has been shown to increase airway surface hydration, reduce mucus viscosity, and improve lung function. 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been shown to reduce cyst growth in animal models of polycystic kidney disease.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a potent and selective inhibitor of CFTR that has been extensively studied in vitro and in vivo. The compound is relatively easy to synthesize and has good solubility in water and organic solvents. However, 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has some limitations for lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the appropriate concentration and duration of exposure when using 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in their experiments.

Future Directions

There are many potential future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide and related compounds. Some possible areas of investigation include:
1. Optimization of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide for use in clinical trials, including the development of more potent and selective inhibitors.
2. Investigation of the molecular mechanisms underlying 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide binding and inhibition of CFTR activity.
3. Development of new animal models of cystic fibrosis and other CFTR-related diseases to better understand the effects of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in vivo.
4. Investigation of the potential use of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in combination with other therapies, such as gene therapy or other small molecule inhibitors.
5. Investigation of the potential use of 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease or bronchiectasis.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve CFTR dysfunction. The compound has been shown to improve the function of mutant CFTR channels, leading to increased chloride transport and improved hydration of airway surfaces. 1-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been studied for its potential use in treating polycystic kidney disease, a genetic disorder that affects the kidneys and other organs.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3S/c13-11-4-1-5-12(14)10(11)8-19(16,17)15-7-9-3-2-6-18-9/h1,4-5,9,15H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVUKNNOVCHMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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